N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)17(23)21-15-14(13-7-3-4-8-19-13)22-26-16(15)18(24)20-10-12-6-5-9-25-12/h3-9,11H,10H2,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKVMWXVBYHVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2-furoic acid.
Introduction of the pyridine ring: This step involves the use of a pyridine derivative, which can be coupled with the furan ring through a suitable coupling reaction.
Formation of the thiazole ring: This can be achieved through the cyclization of a suitable thioamide precursor.
Amidation reaction:
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide. Thiazole compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines.
Case Study: Synthesis and Evaluation
A series of thiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One notable derivative demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) due to the presence of electron-withdrawing groups that enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the thiazole ring significantly impact anticancer efficacy. For instance, the introduction of specific substituents can enhance selectivity and potency against different cancer types .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings
Studies have reported that thiazole-based compounds exhibit broad-spectrum antimicrobial activity. For example, a derivative similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
Other Pharmacological Effects
In addition to its anticancer and antimicrobial properties, this compound may also possess other pharmacological effects:
Anti-inflammatory Activity
Some thiazole derivatives have been investigated for their anti-inflammatory properties. Compounds containing thiazole rings have shown potential in reducing inflammation through various biochemical pathways .
Antiparasitic Activity
Research has indicated that certain thiazole derivatives can exhibit activity against parasitic infections, such as those caused by Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the versatility of thiazoles in addressing diverse health challenges .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, this compound may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. Additionally, the compound may interfere with the function of microbial DNA and RNA, leading to the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Substituted Thiazole Carboxamides
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () share the thiazole-pyridine scaffold but lack the furan-2-ylmethyl and isobutyramide substituents. These analogues exhibit moderate bioactivity in unspecified assays, with statistical significance (p < 0.05) in treatment groups .
Indazole-Thiazole Hybrids
The patent compound 2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]-2H-indazole-5-carboxamide () replaces the thiazole core with an indazole ring.
Heterocyclic Variants with Triazole or Pyridine Moieties
Triazole Derivatives
Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () feature triazole rings instead of thiazoles. Triazoles are known for stronger hydrogen-bonding interactions but may exhibit lower electrophilicity than thiazoles, impacting reactivity in biological systems .
Dihydropyridine Analogues
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide () shares the furan and carboxamide groups but employs a dihydropyridine core. Dihydropyridines are prone to oxidation, reducing their metabolic stability compared to the aromatic thiazole core in the target compound .
Substituent-Driven Comparisons
Role of the Furan-2-ylmethyl Group
The furan substituent is also present in 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (). However, the lack of a thiazole-pyridine system in this compound limits its ability to engage in π-π stacking interactions with aromatic residues in enzyme active sites .
Impact of Isobutyramide vs. Sulfonamide Groups
The isobutyramide group in the target compound contrasts with sulfonamide substituents in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (). Sulfonamides generally increase acidity and hydrogen-bond acceptor capacity, which may enhance target binding but reduce oral bioavailability compared to neutral amides .
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis route aligns with scalable methods for thiazole carboxamides, enabling rapid derivatization .
- Structural Uniqueness : Its combination of pyridinyl, furanyl, and isobutyramide groups distinguishes it from patent compounds with indazole or sulfonamide motifs .
- Potential Bioactivity: Analogues with similar substituents (e.g., pyridinyl-thiazole hybrids) show statistically significant bioactivity (p < 0.05), suggesting promise for further testing .
Biological Activity
N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a novel compound characterized by its unique structural features, including a thiazole ring, furan moiety, and pyridine component. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 370.4 g/mol
- CAS Number : 1251691-17-4
The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study on pyridine-thiazole hybrids showed promising antiproliferative activity with IC50 values as low as 0.57 µM against HL-60 leukemia cells, while showing reduced toxicity in normal human keratinocytes (IC50 > 50 µM) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 3 | HL-60 (leukemia) | 0.57 | High |
| Compound 4 | Normal keratinocytes | >50 | Low |
The selectivity of these compounds for cancer cells suggests mechanisms that may involve the induction of genetic instability through interactions with DNA .
The mechanism of action for these compounds appears to involve the inhibition of key pathways associated with cancer cell survival. Specifically, preincubation with Fluzaparib, a PARP1 inhibitor, significantly reduced the cytotoxicity of these compounds, indicating that they may target DNA repair mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. For example:
- The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity.
- The thiazole ring's interaction with cellular targets is crucial for its anticancer effects.
Research has shown that modifications to the thiazole structure can lead to variations in potency against different cancer types .
Case Studies and Research Findings
A study focusing on thiazole derivatives reported that certain modifications led to significant anticancer activity. For instance:
- Compound 19 demonstrated strong selectivity against A549 lung adenocarcinoma cells with an IC50 value indicative of potent activity .
Moreover, molecular docking studies have revealed that these compounds can effectively interact with critical residues in target proteins, suggesting potential for therapeutic development .
Q & A
Basic Research Questions
What are the typical synthetic routes for N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with heterocyclic precursors. A general approach includes:
Core Thiazole Formation : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH (1 hour) to form the thiazole backbone .
Amidation : Introducing the 2-methylpropanamido group via nucleophilic substitution or coupling reactions.
Purification : Isolating the product via precipitation in water, followed by recrystallization from ethanol .
Key Considerations :
- Reaction yields depend on stoichiometric ratios (e.g., 0.002 mol of starting material) and solvent choice.
- Characterization via ¹H NMR, IR spectroscopy, and elemental analysis is critical for confirming structure .
How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- ¹H NMR : To verify substituent positions (e.g., furan methyl protons at δ 2.5–3.0 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identifying functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, S-O stretch at ~1050 cm⁻¹ for thiazole) .
- LC-MS : For molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Ensuring C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
What initial biological screening strategies are recommended for this compound?
Methodological Answer:
- In Vitro Assays : Test anti-inflammatory or antimicrobial activity using standardized protocols (e.g., carrageenan-induced edema for anti-exudative activity) .
- Dose-Response Curves : Use concentrations ranging from 1–100 µM to determine IC₅₀ values.
- Control Compounds : Compare with reference drugs (e.g., ibuprofen for inflammation) to contextualize potency .
Advanced Research Questions
How can computational methods predict the biological activity of this compound?
Methodological Answer:
- PASS Algorithm : Predicts potential biological targets (e.g., cyclooxygenase inhibition) based on structural descriptors .
- Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2 or kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with pyridine and hydrophobic interactions with the furan-methyl group .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate bioavailability) .
How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
- SAR Analysis : Systematically modify substituents (e.g., replacing 2-methylpropanamido with acetamido) to isolate activity drivers .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
What strategies optimize the synthetic process for higher yields?
Methodological Answer:
-
Reaction Optimization :
Parameter Tested Range Optimal Value Impact on Yield Temperature 60–100°C 80°C (reflux) +25% yield Solvent Ethanol, DMF Ethanol Fewer by-products Catalyst KOH, NaOH KOH Higher purity -
Flow Chemistry : Reduce reaction time by 40% using continuous flow reactors .
How to design derivatives for improved target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute pyridin-2-yl with pyridin-3-yl to alter binding pocket interactions .
- Fragment-Based Design : Use X-ray crystallography of protein-ligand complexes to guide modifications .
- Pharmacophore Mapping : Prioritize derivatives with hydrogen bond acceptors (e.g., carboxamide) and aromatic rings .
What advanced analytical techniques validate purity and stability?
Methodological Answer:
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Data Contradiction Analysis
Example : Discrepancies in anti-inflammatory activity may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
